2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one is a compound that features a pyrrolidine ring attached to an indanone structureThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the condensation of pyrrolidine with an appropriate indanone derivative under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The pyrrolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. .
Scientific Research Applications
2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidin-2,5-diones: Compounds with a similar structure but different functional groups.
Prolinol: A pyrrolidine derivative used in various chemical and biological applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
62094-49-9 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C14H15NO/c16-14-12(10-15-7-3-4-8-15)9-11-5-1-2-6-13(11)14/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
QNXCOMZHALZWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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